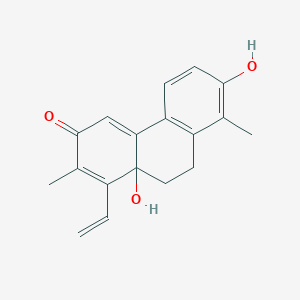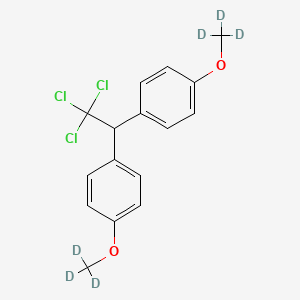
Methoxychlor-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxychlor-d6 is a deuterated form of methoxychlor, an organochlorine pesticide. Methoxychlor was originally developed as a replacement for DDT and has been used to combat a wide range of pests, including biting flies, houseflies, mosquito larvae, cockroaches, and chiggers . This compound is often used in scientific research as an isotopically labeled compound to study the behavior and fate of methoxychlor in various environments.
准备方法
The synthesis of methoxychlor-d6 involves the incorporation of deuterium atoms into the methoxychlor molecule. This can be achieved through several synthetic routes, including:
化学反应分析
Methoxychlor-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced to form this compound alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学研究应用
Methoxychlor-d6 has several scientific research applications, including:
作用机制
Methoxychlor-d6 exerts its effects by mimicking the action of natural hormones, particularly estrogen. It binds to estrogen receptors and activates the transcription of estrogen-responsive genes, leading to various physiological effects. This compound can also interfere with the normal endocrine function by competing with natural hormones for receptor binding and altering hormone metabolism .
相似化合物的比较
Methoxychlor-d6 is similar to other organochlorine pesticides, such as DDT and endosulfan. it has some unique properties that distinguish it from these compounds:
Deuterium Labeling: this compound is isotopically labeled with deuterium, which makes it useful for tracing studies and analytical applications.
Lower Toxicity: This compound has a lower acute toxicity compared to DDT and endosulfan, making it a safer alternative for certain applications.
Environmental Persistence: This compound has a shorter environmental half-life compared to DDT, which reduces its potential for bioaccumulation and long-term environmental impact.
Similar compounds include:
DDT (Dichlorodiphenyltrichloroethane): An organochlorine pesticide with high persistence and bioaccumulation potential.
Endosulfan: An organochlorine insecticide with high toxicity and environmental persistence.
属性
分子式 |
C16H15Cl3O2 |
|---|---|
分子量 |
351.7 g/mol |
IUPAC 名称 |
1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3 |
InChI 键 |
IAKOZHOLGAGEJT-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC([2H])([2H])[2H])C(Cl)(Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


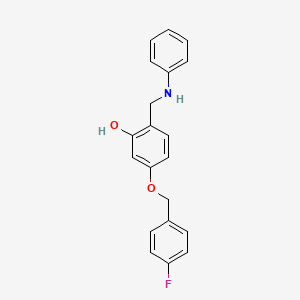
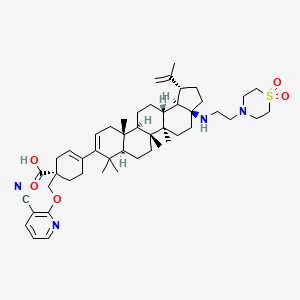
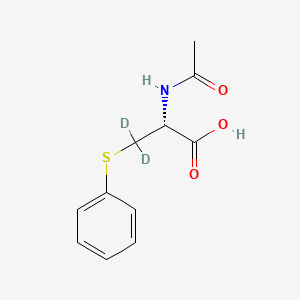
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
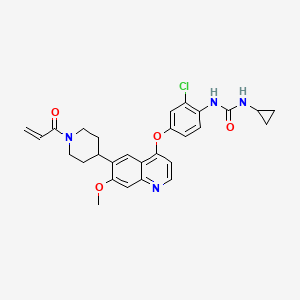
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
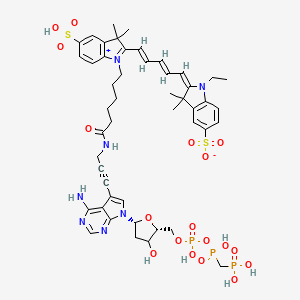
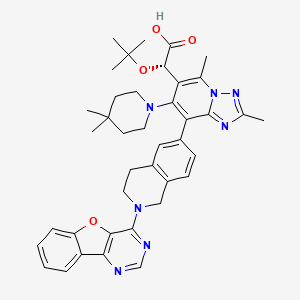

![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
